molecular formula C20H16N4O6S B3427057 Benzoic acid, 2-((((2-hydroxy-5-sulfophenyl)azo)phenylmethylene)hydrazino)-, monosodium salt CAS No. 56484-13-0

Benzoic acid, 2-((((2-hydroxy-5-sulfophenyl)azo)phenylmethylene)hydrazino)-, monosodium salt

Cat. No. B3427057
CAS RN: 56484-13-0
M. Wt: 440.4 g/mol
InChI Key: OWQUYBAASOSGNO-NKFFIXGESA-N
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Description

This compound, also known as Zincon monosodium salt, is a laboratory chemical . Its molecular formula is C20H15N4NaO6S . It is used as a colorimetric indicator for Zn, Cu, and Co, and as a metal indicator in EDTA titration.

Scientific Research Applications

Electroanalytical Studies and Applications

The electrochemical behavior of similar azo compounds, including 2-hydroxy-5-[(4-sulfophenyl)azo]benzoic acid, has been extensively studied for various applications. These studies provide insights into the electroreduction processes of azosalicylic acids, proposing mechanisms and kinetic parameters essential for developing sensitive analytical methods for their determination. The electrochemical reduction often leads to the cleavage of the azo bond, resulting in valuable products like 5-amino salicylic acid and sulfanilic acid, which are significant in biomedical and environmental applications (Nigović, Komorsky-Lovrič, & Šimunić, 2005; Mandić, Nigović, & Šimunić, 2004).

Enhancement of Stability

Intercalation into layered double hydroxides (LDHs) significantly enhances the thermal and photostability of sulfophenyl azo benzoates, making them more suitable for high-temperature applications and providing greater resistance to UV radiation. This improvement opens up new possibilities for these compounds in materials science and engineering, particularly in creating stable colorants and indicators for various industrial applications (Tang, Xu, Lin, & Li, 2008).

Biomolecular Recognition

The interaction of sulfonated azo dyes with amino acids and proteins can serve as model systems for understanding biomolecular recognition, particularly how proteins recognize and bind to glycosaminoglycans. This research is crucial for the development of therapeutic agents and the study of cellular mechanisms, offering insights into the structural basis of protein-dye interactions and their potential applications in biotechnology and medicine (Ojala et al., 1996).

Environmental Monitoring

In environmental science, the electroanalytical properties of azo compounds have been utilized for the detection and quantification of metal ions in wastewater. This application is vital for monitoring and optimizing the removal of metal contaminants from water sources, contributing to the development of more efficient and sustainable water treatment technologies (Zeiner, Rezić, & Šantek, 2010).

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Benzoic acid, 2-((((2-hydroxy-5-sulfophenyl)azo)phenylmethylene)hydrazino)-, monosodium salt involves the reaction of 2-hydroxy-5-sulfophenylazophenylmethane with hydrazine hydrate followed by the addition of sodium hydroxide and benzoic acid.", "Starting Materials": [ "2-hydroxy-5-sulfophenylazophenylmethane", "hydrazine hydrate", "sodium hydroxide", "benzoic acid" ], "Reaction": [ "2-hydroxy-5-sulfophenylazophenylmethane is reacted with hydrazine hydrate in the presence of a catalyst to form 2-((((2-hydroxy-5-sulfophenyl)azo)phenylmethylene)hydrazino)-phenol.", "Sodium hydroxide is added to the reaction mixture to form the monosodium salt of the compound.", "Benzoic acid is added to the reaction mixture to form the final product, Benzoic acid, 2-((((2-hydroxy-5-sulfophenyl)azo)phenylmethylene)hydrazino)-, monosodium salt." ] }

CAS RN

56484-13-0

Molecular Formula

C20H16N4O6S

Molecular Weight

440.4 g/mol

IUPAC Name

2-[[(E)-N-(2-hydroxy-5-sulfoanilino)-C-phenylcarbonimidoyl]diazenyl]benzoic acid

InChI

InChI=1S/C20H16N4O6S/c25-18-11-10-14(31(28,29)30)12-17(18)22-24-19(13-6-2-1-3-7-13)23-21-16-9-5-4-8-15(16)20(26)27/h1-12,22,25H,(H,26,27)(H,28,29,30)/b23-21?,24-19+

InChI Key

OWQUYBAASOSGNO-NKFFIXGESA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\NC2=C(C=CC(=C2)S(=O)(=O)O)O)/N=NC3=CC=CC=C3C(=O)O

SMILES

C1=CC=C(C=C1)C(=NNC2=C(C=CC(=C2)S(=O)(=O)[O-])O)N=NC3=CC=CC=C3C(=O)O.[Na+]

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=C(C=CC(=C2)S(=O)(=O)O)O)N=NC3=CC=CC=C3C(=O)O

physical_description

Purple solid;  [Merck Index]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzoic acid, 2-((((2-hydroxy-5-sulfophenyl)azo)phenylmethylene)hydrazino)-, monosodium salt
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Benzoic acid, 2-((((2-hydroxy-5-sulfophenyl)azo)phenylmethylene)hydrazino)-, monosodium salt
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Benzoic acid, 2-((((2-hydroxy-5-sulfophenyl)azo)phenylmethylene)hydrazino)-, monosodium salt
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Benzoic acid, 2-((((2-hydroxy-5-sulfophenyl)azo)phenylmethylene)hydrazino)-, monosodium salt

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